molecular formula C9H14ClN B10764901 1-(Phenyl-d5)propan-2-amine,monohydrochloride

1-(Phenyl-d5)propan-2-amine,monohydrochloride

Cat. No.: B10764901
M. Wt: 176.70 g/mol
InChI Key: SEVKYLYIYIKRSW-CERKJNTMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amphetamine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amphetamine molecule. One common method includes the reduction of phenylacetone-d5 with ammonia and a reducing agent such as lithium aluminum deuteride . The resulting amphetamine-d5 is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of Amphetamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling . The final product is typically provided as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Amphetamine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Amphetamine-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical applications. This makes it an invaluable tool in pharmaceutical research, forensic toxicology, and analytical chemistry .

Properties

Molecular Formula

C9H14ClN

Molecular Weight

176.70 g/mol

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2D,3D,4D,5D,6D;

InChI Key

SEVKYLYIYIKRSW-CERKJNTMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl

Origin of Product

United States

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